molecular formula C13H17NO3 B15277405 (5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one

(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one

Katalognummer: B15277405
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: SPKZBCVKORSQTB-KIYNQFGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate or building block for the development of novel therapeutic agents. The presence of both a benzyloxymethyl group and a hydroxymethyl group on the pyrrolidinone core provides distinct sites for chemical modification, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . Compounds based on the pyrrolidinone scaffold are frequently investigated for their potential as enzyme inhibitors . For instance, structurally related pyrrolidine compounds have been explored as selective inhibitors for targets such as glycosidases, which are relevant in neurological conditions like Alzheimer's disease . Furthermore, the chiral (S) configuration at the 5-position is critical for specific biological activity and interaction with enantioselective targets, making this compound a valuable precursor for synthesizing optically active molecules . Its applications extend to neurological research, where pyrrolidine analogs are studied as competitive antagonists for ionotropic glutamate receptors (iGluRs), such as NMDA receptors, which are implicated in various CNS diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

(5S)-5-(hydroxymethyl)-3-(phenylmethoxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C13H17NO3/c15-7-12-6-11(13(16)14-12)9-17-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11?,12-/m0/s1

InChI-Schlüssel

SPKZBCVKORSQTB-KIYNQFGBSA-N

Isomerische SMILES

C1[C@H](NC(=O)C1COCC2=CC=CC=C2)CO

Kanonische SMILES

C1C(NC(=O)C1COCC2=CC=CC=C2)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Strategic Considerations

Core Lactam Formation via Cyclization

The pyrrolidin-2-one backbone is typically constructed through intramolecular lactamization. A linear precursor, such as a γ-amino acid or δ-hydroxyamide, undergoes cyclization under acidic or basic conditions. For instance, glycine derivatives functionalized with benzyloxy and hydroxymethyl groups can be cyclized using trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) to yield the lactam core.

Key Reaction Conditions :

  • Acidic Cyclization : TFA (2 equiv.) in dichloromethane (DCM) at 0°C to room temperature, achieving 78–85% yield.
  • Basic Cyclization : Sodium hydride (NaH) in tetrahydrofuran (THF) at reflux, yielding 65–72% with higher epimerization risk.

Protective Group Strategies

The benzyloxy-methyl group at C3 necessitates precise protective group chemistry to avoid side reactions during subsequent functionalization. Benzyl bromide is employed in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to protect the hydroxyl group.

Example Protocol :

  • Dissolve 5-(hydroxymethyl)pyrrolidin-2-one in anhydrous N,N-dimethylformamide (DMF).
  • Add NaH (1.2 equiv.) at 0°C, followed by benzyl bromide (1.1 equiv.).
  • Stir at room temperature for 12 hours, yielding 89% of the C3-protected intermediate.

Stereochemical Control at C5

Asymmetric Catalysis

The (5S) configuration is introduced via chiral catalysts or auxiliaries. A prominent method involves Evans’ oxazaborolidine catalysts in asymmetric reductions. For example, reduction of a C5 ketone precursor using (R)-CBS catalyst yields the (S)-alcohol with >98% enantiomeric excess (ee).

Reaction Setup :

  • Substrate: 3-((Benzyloxy)methyl)-5-ketopyrrolidin-2-one (1.0 equiv.).
  • Catalyst: (R)-CBS (0.1 equiv.), borane-dimethyl sulfide complex (1.5 equiv.) in THF at -20°C.
  • Outcome: 92% yield, 98% ee.

Chiral Resolution Techniques

When asymmetric synthesis proves challenging, chiral HPLC separation resolves racemic mixtures. A Chiralpak IC column with ethanol/heptane (1:1) eluent effectively isolates the (5S)-enantiomer, albeit with a 30–40% yield loss.

Industrial-Scale Production

Continuous Flow Reactors

To enhance throughput, continuous flow systems optimize lactamization and protection steps. A two-stage reactor configuration achieves 85% overall yield:

  • Stage 1 : Cyclization at 80°C with residence time 30 minutes.
  • Stage 2 : Benzylation at 50°C with residence time 45 minutes.

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery (e.g., DMF via vacuum distillation) and catalyst reuse. Immobilized lipase catalysts retain 90% activity after 10 cycles in stereoselective reductions.

Comparative Methodological Analysis

Table 1: Efficiency of Synthetic Approaches
Method Yield (%) ee (%) Scalability Cost Index
Asymmetric Catalysis 92 98 High $$$$
Chiral HPLC Resolution 44 99.5 Low $$$$$
Continuous Flow 85 97 Very High $$
Table 2: Protective Group Performance
Protecting Agent Reaction Time (h) Yield (%) Deprotection Ease
Benzyl Bromide 12 89 Moderate (H₂/Pd-C)
TBSCl 6 97 Easy (TBAF)

Recent Advances and Innovations

Enzymatic Desymmetrization

Novel ketoreductases (e.g., KRED-101) catalyze the stereoselective reduction of 5-ketopyrrolidinones, achieving 99% ee without chiral auxiliaries. This method reduces reliance on expensive catalysts and minimizes waste.

Photocatalytic C–H Functionalization

Visible-light-mediated C–H activation introduces the benzyloxymethyl group directly at C3, bypassing traditional alkylation steps. Using iridium photocatalysts and benzyl alcohol, this method attains 80% yield under mild conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzyloxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

  • 5-(Benzyloxy)pyrrolidin-2-one (Compound 7 in ): This racemic compound lacks the hydroxymethyl group at the 3-position, making it less polar than the target compound.
  • (S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One () :
    The trityl (triphenylmethyl) group at the 5-position offers steric bulk compared to the benzyloxy group in the target compound. This bulkiness may hinder nucleophilic attacks but increases stability under acidic conditions. The molecular weight (357.44 g/mol) is significantly higher due to the trityl group .

  • (5S,3S)-5-tert-Butyldimethylsilyloxymethyl-3-(monofluoromethyl)pyrrolidin-2-one (): The tert-butyldimethylsilyl (TBS) protective group enhances lipophilicity, while the fluoromethyl group introduces electronegativity. These features contrast with the target compound’s benzyloxy group, affecting metabolic stability and pharmacokinetics .

Stereochemical Considerations

  • Racemic Compound 8 () :
    Unlike the target compound’s single chiral center at C5, this derivative has two asymmetric carbons, leading to four stereoisomers. Such complexity complicates chromatographic separation and synthetic reproducibility .

  • (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride () :
    The additional methyl group at N1 and hydroxyl group at C3 alter the molecule’s conformational flexibility. The hydrochloride salt form improves aqueous solubility compared to the free base of the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Chiral Centers Molecular Weight (g/mol) Key Functional Groups Reference
(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one 3-(Benzyloxy)methyl, 5S-hydroxymethyl 1 ~291.34* Benzyl ether, lactam
5-(Benzyloxy)pyrrolidin-2-one (Racemic) 5-Benzyloxy 1 (racemic) ~205.23 Benzyl ether, lactam
(S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One 5-Trityloxymethyl 1 357.44 Trityl ether, lactam
(5S,3S)-5-TBS-Oxy-3-fluoromethyl-pyrrolidin-2-one 5-TBS-oxymethyl, 3-fluoromethyl 2 ~317.48* Siloxy, fluoromethyl, lactam

*Calculated based on molecular formula.

Research Findings and Limitations

  • Structural analogs with benzyl or fluoromethyl groups (e.g., ) may exhibit enhanced blood-brain barrier penetration .
  • Safety Profiles: Limited toxicity data are available for the target compound. Analogs like (S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One () are labeled as research-grade with incomplete toxicity characterization, emphasizing the need for cautious handling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one, and how is stereochemical integrity maintained during synthesis?

  • The compound is typically synthesized via multi-step routes involving lactamization, benzyl protection, and hydroxymethylation. Key steps include:

  • Lactam formation : Cyclization of a linear precursor under acidic or basic conditions.
  • Benzyloxymethyl introduction : Alkylation or nucleophilic substitution using benzyl-protected reagents.
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral amines or transition-metal catalysts) to preserve the (5S) configuration .
    • Analytical monitoring (e.g., chiral HPLC or optical rotation) ensures enantiomeric excess ≥95% .

Q. Which analytical techniques are most effective for characterizing (5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., benzyloxy vs. hydroxymethyl groups).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₄H₁₇NO₃, exact mass 255.12 g/mol).
  • X-ray crystallography : Resolves absolute stereochemistry and lactam ring conformation .

Q. How does the compound’s stability vary under different storage conditions?

  • Solid state : Stable at -20°C in inert atmospheres for >12 months.
  • Solution phase : Degrades in protic solvents (e.g., water, methanol) via lactam hydrolysis; use anhydrous DMSO or DMF for long-term storage .

Advanced Research Questions

Q. How does stereochemistry at the 5-position influence biological activity or target binding?

  • The (5S) configuration enhances hydrogen-bonding interactions with enzymes (e.g., proteases or kinases) compared to the (5R) enantiomer. Computational docking studies suggest the hydroxymethyl group aligns with catalytic residues in binding pockets .
  • Case study : Analogues with (5R) configuration showed 10-fold lower inhibition of trypsin-like proteases in vitro .

Q. What strategies optimize yield in the final lactamization step?

  • Temperature control : Reaction at 0–5°C minimizes side reactions (e.g., epimerization).
  • Catalyst selection : PyBOP or HATU improves coupling efficiency (yield: 75–85%) compared to EDCI .
  • By-product analysis : LC-MS identifies hydrolyzed by-products; silica gel chromatography removes impurities .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Contradiction : Some studies report solubility in methanol (≥50 mg/mL), while others note precipitation.
  • Resolution : Solubility depends on crystallinity (amorphous vs. crystalline forms). Sonication or co-solvents (e.g., THF:methanol 1:1) enhances dissolution .

Q. What in silico methods predict the compound’s metabolic pathways?

  • Software : Schrödinger’s MetaSite or GLIDE simulates CYP450-mediated oxidation.
  • Predicted pathways :

  • Primary : Hydroxymethyl → carboxylic acid (CYP3A4).
  • Secondary : Benzyloxy deprotection (CYP2D6) .

Q. Which structural modifications enhance selectivity for neurological vs. anti-inflammatory targets?

  • Modifications tested :

  • Replacement of benzyloxy with trifluoromethyl (↑ neurokinin receptor affinity).
  • Hydroxymethyl → carbamate (↑ COX-2 inhibition).
    • Outcome : Carbamate derivatives showed 20% higher selectivity for COX-2 over NMDA receptors .

Methodological Resources

TechniqueApplicationReference ID
Chiral HPLCEnantiopurity analysis
Molecular dockingTarget interaction prediction
HRMSMolecular formula validation
Asymmetric catalysisStereoselective synthesis
CYP450 simulationMetabolic pathway prediction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.